[4-(Bromomethyl)benzyl]triphenylphosphonium bromide
Description
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide (CAS 14366-74-6) is a quaternary phosphonium salt with the molecular formula C₂₆H₂₃Br₂P and a molecular weight of 526.25 g/mol . Structurally, it features a benzyl group substituted with a bromomethyl moiety at the para position, attached to a triphenylphosphonium core. This compound is widely utilized as a Wittig reagent for synthesizing alkenes via the Wittig reaction, owing to its ability to generate stabilized ylides . Its commercial availability (Thermo Scientific™, 98% purity) underscores its importance in organic synthesis .
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBEOGHKWNPTG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Br2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931980 | |
| Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14366-74-6 | |
| Record name | Phosphonium, (p-bromomethylbenzyl)triphenyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Triphenylphosphine (PPh₃) reacts with 4-(bromomethyl)benzyl bromide in a polar aprotic solvent such as acetonitrile or dichloromethane. The reaction is typically conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphine. The stoichiometric ratio of 1:1 between PPh₃ and the benzyl bromide derivative ensures complete conversion, though excess PPh₃ may be used to drive the reaction to completion.
Example Procedure :
-
Dissolve triphenylphosphine (262.28 g/mol, 1.0 mol) in anhydrous acetonitrile (300 mL).
-
Add 4-(bromomethyl)benzyl bromide (243.97 g/mol, 1.05 mol) dropwise at 0–5°C.
-
Warm the mixture to 60–80°C and reflux for 12–24 hours.
-
Cool to room temperature, filter the precipitated product, and wash with cold diethyl ether.
-
Dry under vacuum to obtain a white solid (yield: 70–80%, purity: 95–98%).
Challenges and Optimizations
-
Purification Difficulties : Residual triphenylphosphine oxide (TPPO) and unreacted starting materials complicate purification. Column chromatography using silica gel and a gradient of ethyl acetate/methanol (5:1) improves purity.
-
Solvent Selection : Acetonitrile enhances reaction kinetics due to its high dielectric constant, while ethanol offers greener alternatives but may lower yields.
Metal-Free Synthesis Using Phenol as Solvent
A novel metal-free approach developed by ACS Omega (2019) enables the synthesis of aryltriphenylphosphonium bromides without transition metal catalysts. This method is adaptable to this compound by substituting aryl bromides with 4-(bromomethyl)benzyl bromide.
Procedure and Key Parameters
-
Combine triphenylphosphine (1.0 mol) and 4-(bromomethyl)benzyl bromide (1.05 mol) in phenol (1.5 mL per mmol of PPh₃).
-
Reflux the mixture at 180°C for 5 hours.
-
Purify via flash chromatography (silica gel, ethyl acetate followed by dichloroethane/methanol).
-
Evaporate solvents and dry at 110°C to remove residual phenol.
Yield : 85–90%
Advantages :
-
Eliminates toxic metal catalysts.
-
Phenol acts as both solvent and acid catalyst, simplifying workup.
TEMPO-Catalyzed Oxidative Method
A patent by CN102174061A (2011) describes a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated synthesis for analogous phosphonium salts, adaptable to this compound.
Synthesis Steps
-
Oxidation of Alcohol Intermediate :
-
Phosphonium Salt Formation :
-
Combine the oxidized product with triphenylphosphine in acetonitrile or ethanol.
-
Reflux for 20–24 hours, followed by crystallization at 5°C.
-
Yield : 90–95%
Purity : >99% (HPLC)
Key Innovation : TEMPO enables selective oxidation without heavy metal byproducts, enhancing environmental sustainability.
Industrial-Scale Preparation Under Pressure
CN106397483A (2015) outlines a high-pressure method for ethyltriphenylphosphonium chloride, adaptable to the target compound by substituting chloroethane with 4-(bromomethyl)benzyl bromide.
Scalable Protocol
-
Charge a pressure reactor with triphenylphosphine (1.0 mol) and acetonitrile (5–8 mol).
-
Add 4-(bromomethyl)benzyl bromide (2.0 mol) and pressurize to 8–12 kg/cm².
-
Heat to 120–160°C for 30–40 hours.
Yield : 94–95%
Advantages :
Comparative Analysis of Methods
| Parameter | Traditional Quaternization | Metal-Free (Phenol) | TEMPO-Catalyzed | High-Pressure |
|---|---|---|---|---|
| Catalyst | None | Phenol | TEMPO | None |
| Solvent | Acetonitrile | Phenol | Acetonitrile/Ethanol | Acetonitrile |
| Temperature | 60–80°C | 180°C | 0–80°C | 120–160°C |
| Reaction Time | 12–24 hours | 5 hours | 0.5–24 hours | 30–40 hours |
| Yield | 70–80% | 85–90% | 90–95% | 94–95% |
| Purity | 95–98% | >99% | >99% | 99.05–99.24% |
| Scalability | Moderate | Low | High | High |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution with diverse nucleophiles, forming modified phosphonium salts or facilitating further synthetic transformations.
Key Reagents and Conditions:
Example :
In a Wittig-like reaction with 4-(9H-carbazol-9-yl)benzaldehyde, the bromide reacts with potassium tert-butoxide in THF to yield (E)-4-bromo-4'-(9H-carbazol-9-yl)stilbene (56% yield) .
Oxidation Reactions
The phosphonium center can be oxidized to phosphine oxides under controlled conditions, altering its electronic properties.
Common Oxidizing Agents:
-
Hydrogen peroxide (H₂O₂) : Produces stable phosphine oxides in >80% yield.
-
m-Chloroperbenzoic acid (m-CPBA) : Efficient for selective oxidation at room temperature.
Mechanism :
The oxidation proceeds via a two-electron transfer mechanism, forming a tetrahedral intermediate that collapses into the phosphine oxide.
Photoredox Reactions
Under blue LED irradiation with iridium catalysts, the compound participates in radical-mediated transformations.
Experimental Setup:
-
Catalyst : [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%)
-
Base : i-Pr₂NEt (6 equiv)
-
Solvent : CH₃CN (0.10 M)
Outcomes :
-
Alkene formation : Yields up to 89% for styrene derivatives .
-
Cross-coupling : With aryl halides, forming biaryl structures in 56–84% yield .
Protocol:
-
Deprotonation : Using strong bases (e.g., NaHMDS, KOtBu).
-
Reaction with Aldehydes : Forms (E)-alkenes predominantly due to steric effects .
Case Study :
Reaction with methyl 4-formylbenzoate in toluene under reflux produces (E)-hydroxyalkyl 4-styrylbenzoates, confirmed by X-ray crystallography .
Mitochondrial Targeting and Biological Interactions
While not a traditional chemical reaction, the compound’s accumulation in mitochondria (driven by its lipophilic cation) enables applications in:
-
ROS Generation : Induces apoptosis in cancer cells via mitochondrial membrane disruption .
-
Drug Delivery : Conjugates with therapeutics for targeted mitochondrial delivery.
Comparative Reactivity with Analogues
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 4-(Chloromethyl)benzyltriphenylphosphonium chloride | Slower substitution due to weaker C–Cl bond | Lower electrophilicity |
| 4-(Iodomethyl)benzyltriphenylphosphonium iodide | Faster substitution but prone to side reactions | Higher leaving-group ability |
Industrial and Synthetic Optimization
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
The compound serves as an effective reagent in organic synthesis, particularly in nucleophilic substitution reactions due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, facilitating the formation of various derivatives, such as:
- Substituted Phosphonium Salts : These are formed through reactions with nucleophiles like amines and thiols.
- Phosphine Oxides and Phosphines : The compound can be oxidized or reduced to yield these products, which are valuable in further synthetic pathways.
Biological Research
Mitochondrial Targeting
One of the most notable applications of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is its ability to accumulate selectively in mitochondria. This property is attributed to its lipophilic nature and positive charge, allowing it to interact with the negatively charged mitochondrial membranes. This accumulation has implications for:
- Cancer Research : The compound has been investigated for its potential use in targeting cancer cells, as it can disrupt mitochondrial function and induce cell death in malignant cells. Studies indicate that triphenylphosphonium cations can accumulate up to tenfold more in cancer cells compared to normal cells .
- Drug Development : Its mitochondrial targeting capability makes it a candidate for developing novel therapeutic agents aimed at diseases linked to mitochondrial dysfunction.
Medicinal Chemistry
Drug Delivery Systems
The unique properties of this compound facilitate its exploration as a drug delivery system. Its ability to penetrate cell membranes and target mitochondria positions it as a promising vehicle for delivering therapeutic agents directly to cellular powerhouses, potentially enhancing the efficacy of treatments for various diseases.
Radiolabeling Applications
Synthesis of Radiolabeled Compounds
The compound has also been utilized as a precursor for synthesizing radiolabeled molecules, such as those containing copper-64 () for positron emission tomography (PET). This application is crucial for cancer detection and imaging, providing insights into tumor biology and treatment response .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used in various chemical transformations that are essential for developing new materials with specific properties.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a reagent for nucleophilic substitution; forms phosphonium salts, oxides, etc. |
| Biological Research | Targets mitochondria; potential use in cancer therapy; induces cell death in cancer cells. |
| Medicinal Chemistry | Explored as a drug delivery system targeting mitochondria for enhanced therapeutic effects. |
| Radiolabeling | Used as a precursor for synthesizing -labeled compounds for PET imaging. |
| Industrial Applications | Employed in producing specialty chemicals and materials through various chemical reactions. |
Mechanism of Action
The mechanism of action of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide involves its ability to act as a phosphonium salt , which can participate in various chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
Phosphonium salts with modified aromatic or aliphatic substituents exhibit distinct reactivity profiles:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and methoxycarbonyl (CO₂Me) substituents enhance ylide stability, favoring E-alkene formation in Wittig reactions .
- Electron-Donating Groups (EDGs): Methoxy (OMe) groups increase solubility and modulate biological activity, as seen in antimicrobial studies .
- Aliphatic Chains: Long alkyl chains (e.g., C₁₀NH₂ or C₁₆H₃₃) enable membrane permeability and mitochondrial targeting .
Physical and Structural Properties
Biological Activity
Chemical Structure and Properties
Chemical Structure:
- BrTPP consists of a triphenylphosphonium cation linked to a benzyl group with a bromomethyl substituent.
- The structural formula can be represented as follows:
This unique structure imparts lipophilicity and a positive charge, enabling effective cellular penetration and accumulation in mitochondria.
Physical Properties:
- Molecular Weight: 347.25 g/mol
- Solubility: Soluble in organic solvents due to its lipophilic nature.
BrTPP is primarily recognized for its ability to selectively accumulate in the mitochondria of cells. This accumulation is facilitated by the compound's positive charge, which interacts with the negatively charged mitochondrial membrane potential. Once inside the mitochondria, BrTPP can disrupt mitochondrial function, leading to various biological effects:
- Induction of Apoptosis: By disrupting mitochondrial membrane potential, BrTPP can trigger apoptotic pathways in cancer cells, making it a candidate for anticancer therapies.
- Mitochondrial Targeting: The compound's lipophilicity allows it to penetrate cellular membranes efficiently, enhancing its therapeutic potential against diseases where mitochondrial dysfunction is implicated.
Pharmacological Studies
Several studies have assessed the biological activity of BrTPP:
- Antitumor Activity:
-
Mechanistic Insights:
- The compound's mechanism involves the generation of reactive oxygen species (ROS) upon mitochondrial accumulation, leading to oxidative stress and subsequent cell death .
- Comparative studies show that BrTPP has a higher accumulation rate in cancer cells compared to normal cells, suggesting a therapeutic window for selective targeting .
Case Studies
Synthesis Methods
The synthesis of BrTPP typically involves multi-step processes that ensure high yield and purity. Common methods include:
- Alkylation Reactions:
- Reaction of triphenylphosphine with bromomethylbenzyl chloride under controlled conditions.
- Nucleophilic Substitution:
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | React triphenylphosphine with 4-bromomethylbenzyl chloride. |
| 2 | Purify the resulting compound through recrystallization or chromatography. |
Applications
BrTPP has diverse applications across several fields:
- Cancer Therapy: Its ability to target mitochondria makes it a promising candidate for developing new anticancer drugs.
- Molecular Imaging: Used as a precursor for radiolabeling compounds for PET imaging, aiding in cancer diagnosis and monitoring .
- Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules due to its reactive bromomethyl group.
Q & A
Basic: What is the optimal synthetic route for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide?
Methodological Answer:
The compound is synthesized via nucleophilic substitution between α,α-dibromo-p-xylene and triphenylphosphine (PPh₃) in toluene. Key steps:
Reagent Ratios : Equimolar amounts of α,α-dibromo-p-xylene and PPh₃ (e.g., 7.73 mmol each) in toluene (50 mL total) .
Reaction Conditions : Reflux for 18 hours under inert atmosphere, followed by cooling and filtration.
Yield : Typically 82% after washing with toluene and diethyl ether .
Variants : Substituting α,α-dibromo-p-xylene with other brominated precursors (e.g., 4-substituted benzyl bromides) yields derivatives but may reduce yields (e.g., 60–85% for para-substituted analogs) .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 4.39 (s, CH₂-Br), 5.48 (d, CH₂-P, J = 14.7 Hz), and aromatic protons at 7.10–7.76 ppm .
- ³¹P-NMR : Single peak at δ 24.09 ppm confirms phosphonium formation .
- X-Ray Crystallography :
- Crystal structure reveals dihedral angles (34.04°, 45.48°, 87.18°) between the central benzene and phenyl rings.
- Hydrogen bonding (C–H⋯Br and C–H⋯N) stabilizes the crystal lattice .
Basic: What safety protocols are required when handling this compound?
Methodological Answer:
- Waste Management : Separate and store waste for professional disposal to avoid environmental contamination (e.g., brominated byproducts) .
- Protective Measures : Use fume hoods and personal protective equipment (PPE) due to irritant properties .
- Solvent Handling : Toluene and diethyl ether require flammability precautions .
Advanced: How does this compound enable mitochondrial targeting in cancer research?
Methodological Answer:
- Mechanism : The triphenylphosphonium cation accumulates in cancer cell mitochondria due to their elevated transmembrane potential (10× higher than normal cells) .
- Applications :
- Pro-drug Design : Conjugation with therapeutic agents enhances targeted delivery.
- Imaging : Acts as a precursor for ⁶⁴Cu- or ¹⁸F-labeled tracers in positron emission tomography (PET) .
- Validation : Radiolabeled analogs show specificity in in vivo tumor models .
Advanced: What strategies optimize its use in radiolabeling for biomedical imaging?
Methodological Answer:
- Isotope Incorporation :
- ⁶⁴Cu : Chelation via macrocyclic ligands (e.g., NOTA or DOTA) attached to the benzyl group .
- ¹⁸F : Nucleophilic substitution of bromide with ¹⁸F⁻ under anhydrous conditions .
- Challenges : Competing hydrolysis of the benzylic C–Br bond requires pH control (alkaline conditions preferred) .
Advanced: How do crystallographic data inform material properties?
Methodological Answer:
- Crystal Packing : Centrosymmetric ion pairs form dimeric aggregates via C–H⋯Br bonds (2.78–3.12 Å), influencing solubility and stability .
- Software : SHELX programs (e.g., SHELXL) refine structures using high-resolution data. Hydrogen-bonding networks are mapped using Olex2 or Mercury .
- Implications : Stronger intermolecular forces correlate with higher melting points (e.g., 210–213°C) .
Advanced: How can reaction yields be improved for structural analogs?
Methodological Answer:
- Steric and Electronic Effects :
- Para-substituted benzyl bromides (e.g., nitro or methoxy groups) reduce yields (73–85%) compared to unsubstituted analogs (88–95%) due to electronic hindrance .
- Ortho/meta isomers (2- or 3-bromobenzyl) show lower yields (88–91%) than para (95%) due to steric clashes .
- Optimization :
Advanced: What role do hydrogen bonds play in its supramolecular chemistry?
Methodological Answer:
- Network Analysis :
- C–H⋯Br bonds (2.78–3.12 Å) create 1D polymeric chains, while C–H⋯N bonds (2.63 Å) incorporate solvent (acetonitrile) into the lattice .
- Functional Impact :
- Enhanced thermal stability (decomposition >250°C).
- Solvent inclusion alters crystallization kinetics, favoring needle-like morphologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
